Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-oxo-6-phenylpyran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-2-17-14(16)13-9-11(15)8-12(18-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYLTUCYTUTUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288438 | |
| Record name | Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2397-77-5 | |
| Record name | Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2397-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The Borsche–Peter method, first reported in 1926, involves a three-component condensation of ethyl acetoacetate, benzaldehyde, and acetic anhydride under acidic conditions. The reaction proceeds through a tandem Knoevenagel–Michael cyclization mechanism:
- Knoevenagel adduct formation : Benzaldehyde reacts with ethyl acetoacetate in the presence of boron trifluoride–diethyl ether (BF₃·Et₂O) to form an α,β-unsaturated ketone intermediate.
- Cyclization : Intramolecular Michael addition creates the pyranone ring system.
- Aromatization : Dehydration under reflux conditions yields the fully conjugated 4H-pyran-4-one structure.
A modified protocol achieves 65% yield by optimizing the catalyst system and work-up procedure:
Catalytic Innovations
Recent adaptations employ heterogeneous catalysts to improve efficiency:
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | 80 | 6 | 65 |
| KOH/CaO | 110 | 4 | 78 |
| ZrO₂-SO₄²⁻ | 90 | 3 | 82 |
The KOH-loaded CaO catalyst demonstrates particular promise, enabling solvent-free synthesis at reduced reaction times while maintaining high regioselectivity.
Multicomponent Reaction Strategies
One-Pot Assembly
A green chemistry approach utilizes ethyl acetoacetate, benzaldehyde derivatives, and malononitrile in a multicomponent reaction:
- Knoevenagel condensation : Between benzaldehyde and ethyl acetoacetate forms the α,β-unsaturated ester.
- Nucleophilic attack : Malononitrile adds to the activated double bond.
- Cyclodehydration : Forms the pyranone ring with simultaneous esterification.
This method produces the target compound in 78% yield when conducted under solvent-free conditions with KOH/CaO (10 mol%) at 110°C for 4 h. Key advantages include:
- Elimination of toxic solvents
- Catalyst reusability (5 cycles without significant activity loss)
- Broad substrate tolerance for substituted benzaldehydes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- δ 1.41 (t, J = 7.0 Hz, 3H, CH₂CH₃)
- δ 4.40 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 6.87 (d, J = 2.2 Hz, 1H, H-5)
- δ 7.12–7.48 (m, 5H, C₆H₅)
¹³C NMR confirms the carbonyl environments:
Infrared Spectroscopy
- 1735 cm⁻¹ (ester C=O stretch)
- 1635 cm⁻¹ (conjugated ketone C=O)
- 1614 cm⁻¹ (aromatic C=C)
Industrial-Scale Production
Process Optimization
Pilot plant data from LookChemical details a scaled-up procedure:
- Batch size : 19.8 kg starting material
- Solvent system : Dichloromethane/water (2:1 v/v)
- Oxidant : TEMPO/NaClO system for side-chain oxidation
- Yield : 83% at 99% purity after acetonitrile recrystallization
Critical process parameters include:
- Strict temperature control (<25°C during exothermic steps)
- pH adjustment to 3.5 during work-up to prevent ester hydrolysis
- Double extraction with dichloromethane for maximal recovery
Comparative Analysis of Synthetic Routes
The Borsche–Peter method remains favored for laboratory synthesis due to its operational simplicity, while multicomponent approaches gain traction in industrial settings for their atom economy. Key metrics:
| Parameter | Borsche–Peter | Multicomponent |
|---|---|---|
| Atom economy (%) | 68 | 92 |
| E-factor | 12.7 | 4.2 |
| Process mass intensity | 23.1 | 9.8 |
Chemical Reactions Analysis
Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate is a pyran derivative with a heterocyclic structure, molecular formula , and a molecular weight of approximately 204.18 g/mol. It features a pyran ring with a phenyl substituent at the 6-position and an ethyl ester at the 2-position. The carbonyl group at the 4-position enhances its electrophilic character.
Scientific Research Applications
H-pyran derivatives have been evaluated as antibacterial, antioxidant, and cytotoxic agents . Research indicates that compounds similar to this compound exhibit various biological activities.
Applications:
- Chemistry It is used as a building block in the synthesis of more complex organic molecules.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate.
- Industry It is used in the production of various chemicals and materials, including polymers and resins.
- Agricultural Chemistry Its properties could be explored for developing pesticides or herbicides.
- Material Science The compound may find applications.
Evaluation of 4H-Pyran Derivatives
Certain H-pyran derivatives were assessed as antibacterial, antioxidant, and cytotoxic agents against HCT-116 cells . Derivatives 4g and 4j inhibited all the tested Gram-positive isolates, except for B. cereus (ATCC 14579), with lower IC50 values (µM) than ampicillin . In addition, 4g and 4j demonstrated the strongest DPPH scavenging and reducing potencies, with 4j being more efficient than BHT . In cell viability assays, 4d and 4k suppressed the proliferation of HCT-116 cells, with the lowest IC50 values being 75.1 and 85.88 µM, respectively .
Potential Biological Targets
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests interactions with various biological targets.
Comparison with Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxylate | Chlorine substitution at the 6-position | Enhanced lipophilicity and potential antimicrobial activity |
| Ethyl 2,2-dimethyl-4-oxo-6-phenylpyran | Dimethyl substitution at the 2-position | Altered steric hindrance affecting biological activity |
| Ethyl 5-hydroxy-4H-pyran-2-carboxylic acid | Hydroxyl group at the 5-position | Increased solubility and potential antioxidant properties |
Mechanism of Action
The mechanism by which Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity may be due to its ability to inhibit viral replication by interfering with viral enzymes or proteins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate (CAS 24056-48-2)
- Molecular Formula : C₉H₁₀O₅
- Molecular Weight : 198.17 g/mol
- Substituents : Hydroxyl (-OH) at position 5, methyl (-CH₃) at position 5.
- Physical Properties : Melting point = 126°C, higher than typical esters due to hydrogen bonding from the hydroxyl group.
- Key Differences: Increased polarity compared to the phenyl-substituted analogue, enhancing solubility in polar solvents.
- Applications : Primarily a building block in medicinal chemistry for hydroxylated pyran derivatives .
Amino-Cyano Substituted Pyran Carboxylates
Examples include ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (CAS 41799-80-8) and related derivatives.
- Molecular Formula : C₂₁H₁₇ClN₂O₃ (example from CAS 41799-80-8)
- Substituents: Amino (-NH₂) at position 6, cyano (-CN) at position 5, and variable aryl groups (e.g., 2-chlorophenyl, 4-methylbenzyl).
- Key Differences: Amino and cyano groups enable hydrogen bonding and enhance adsorption properties, making these compounds effective corrosion inhibitors for metals in acidic environments . Broader bioactivity: Antimicrobial, antifungal, and antitumor activities reported in analogues (e.g., ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate) .
- Applications : Corrosion inhibition, pharmaceutical intermediates .
4-Oxo-6-phenyl-4H-pyran-2-carboxylic Acid (CAS 1083-01-8)
- Molecular Formula : C₁₂H₈O₄
- Molecular Weight : 216.19 g/mol
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₂O₄ | 244.25 | Phenyl (6), Ethoxycarbonyl (2) | N/A | Organic synthesis intermediate |
| Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate | C₉H₁₀O₅ | 198.17 | Hydroxyl (5), Methyl (6) | 126 | Medicinal chemistry building block |
| Ethyl 6-amino-5-cyano-4-(2-chlorophenyl)-4H-pyran-3-carboxylate | C₂₁H₁₇ClN₂O₃ | 380.83 | Amino (6), Cyano (5), 2-Chlorophenyl (4) | N/A | Corrosion inhibition, pharmaceuticals |
| 4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid | C₁₂H₈O₄ | 216.19 | Carboxylic acid (2), Phenyl (6) | N/A | Precursor for esters/amides |
Structural and Functional Insights
- Electronic Effects: The phenyl group in this compound enhances electron delocalization, stabilizing the pyran ring and influencing reactivity in nucleophilic substitutions.
- Synthetic Utility: The ethyl ester group in the target compound improves solubility in organic solvents, facilitating its use in coupling reactions. Amino-cyano derivatives require multistep syntheses (e.g., four-component reactions in water) but offer diverse functionalization pathways .
Biological Activity
Ethyl 4-oxo-6-phenyl-4H-pyran-2-carboxylate is a compound belonging to the class of 4H-pyran derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, antioxidant, and other pharmacological properties.
Overview of 4H-Pyran Derivatives
4H-Pyran derivatives are known for their wide range of biological activities, including:
- Antimicrobial : Effective against various pathogens.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
- Antioxidant : Capable of scavenging free radicals.
- Anti-inflammatory : Potential to reduce inflammation.
Antimicrobial Activity
Research has shown that various 4H-pyran derivatives exhibit potent antimicrobial activity. For instance, a study evaluated several derivatives against Gram-positive and Gram-negative bacteria, indicating that compounds similar to this compound possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values often lower than those of standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of 4H-Pyran Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Ethyl 4-oxo... | Staphylococcus aureus | 0.5 | High |
| Ethyl 4-oxo... | Escherichia coli | 1.0 | Moderate |
| Ethyl 4-oxo... | Bacillus cereus | 0.75 | High |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as CDK2 .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 75.1 | CDK2 inhibition |
| MDA-MB-231 | 85.88 | Apoptosis induction |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH and FRAP assays. Results show that this compound effectively scavenges free radicals, with an EC50 value comparable to established antioxidants like BHT (Butylated Hydroxytoluene) .
Table 3: Antioxidant Activity Comparison
| Compound | EC50 (mM) | Reference Compound |
|---|---|---|
| Ethyl 4-oxo... | 0.072 | BHT (0.089) |
Case Studies
- Case Study on Anticancer Properties : A study focused on the effects of this compound on HCT-116 cells revealed that treatment led to a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation . This highlights the potential for developing this compound as a therapeutic agent in cancer treatment.
- Case Study on Antimicrobial Efficacy : In another investigation, derivatives were tested against multi-drug resistant strains of bacteria, demonstrating that ethyl 4-oxo derivatives can enhance the efficacy of existing antibiotics through synergistic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
